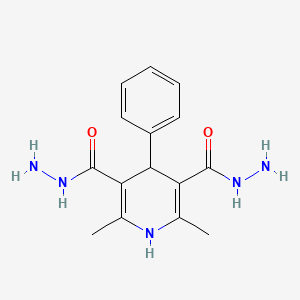

2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide

描述

属性

分子式 |

C15H19N5O2 |

|---|---|

分子量 |

301.34 g/mol |

IUPAC 名称 |

2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide |

InChI |

InChI=1S/C15H19N5O2/c1-8-11(14(21)19-16)13(10-6-4-3-5-7-10)12(9(2)18-8)15(22)20-17/h3-7,13,18H,16-17H2,1-2H3,(H,19,21)(H,20,22) |

InChI 键 |

FCSKJKYQYBWSHH-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(C(=C(N1)C)C(=O)NN)C2=CC=CC=C2)C(=O)NN |

产品来源 |

United States |

准备方法

Reagents and Reaction Setup

-

Aldehyde : Benzaldehyde (10.1 mL, 100 mmol) serves as the arylating agent, introducing the phenyl group at the 4-position.

-

1,3-Diketone : Ethyl acetoacetate (27.8 mL, 220 mmol) provides the methyl groups at positions 2 and 6 and the ester functionalities at 3 and 5.

-

Ammonium Source : Ammonium hydrogen carbonate (9.88 g, 125 mmol) acts as the nitrogen donor.

-

Solvent : Ethanol (100 mL) facilitates homogeneous mixing, while tert-butyl methyl ether (40 mL) aids in product isolation.

The reaction is conducted in a 500 mL two-neck flask equipped with a reflux condenser and magnetic stirrer. Microwave-assisted heating (e.g., ETHOS 1600 system) significantly reduces reaction time compared to conventional reflux.

Procedure and Optimization

-

Mixing : Benzaldehyde, ethyl acetoacetate, and ammonium hydrogen carbonate are combined in ethanol.

-

Heating : The mixture is heated to reflux (78°C) for 6–8 hours or irradiated under microwave conditions (300 W, 100°C) for 20–30 minutes.

-

Workup : The crude product is filtered, washed with tert-butyl methyl ether, and recrystallized from ethanol.

Yield : Conventional reflux yields 60–75%, while microwave methods achieve 80–85% purity. Side products, such as fully aromatized pyridines, are minimized by controlling oxygen exposure and reaction duration.

This method first synthesizes the diethyl ester intermediate, followed by hydrazide substitution. It offers greater control over functional group introduction and is ideal for derivatives requiring precise modifications.

Step 1: Diethyl Ester Synthesis

The initial step mirrors the Hantzsch reaction, producing diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Key parameters include:

Step 2: Hydrazinolysis

The ester groups at positions 3 and 5 are replaced with carbohydrazide functionalities using hydrazine hydrate:

-

Reaction Setup : The diethyl ester (10 mmol) is dissolved in ethanol (50 mL) and treated with hydrazine hydrate (20 mmol).

-

Conditions : Reflux at 80°C for 4–6 hours under nitrogen to prevent oxidation.

-

Isolation : The product precipitates upon cooling and is filtered and washed with cold ethanol.

Yield : 70–85%, depending on the ester’s steric hindrance.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| One-Pot Hantzsch | Rapid, fewer steps | Limited functional group control | 60–85% |

| Two-Step Synthesis | Precise functionalization | Longer reaction time | 70–85% |

Microwave Assistance : Reduces reaction time by 50–70% compared to conventional heating.

Solvent Choice : Ethanol balances solubility and environmental impact, while DMSO enhances reactivity for electron-deficient aldehydes.

Structural Characterization and Validation

Post-synthesis analysis ensures product integrity:

-

FT-IR : Peaks at 3349 cm⁻¹ (N–H stretch) and 1660 cm⁻¹ (C=O) confirm hydrazide formation.

-

NMR : ¹H-NMR signals at δ 1.2–1.4 ppm (methyl groups) and δ 4.1–4.3 ppm (ester/hydrazide protons).

-

XRD : Crystallographic data validate the planar dihydropyridine ring and substituent orientations.

Challenges and Mitigation Strategies

-

Oxidation Sensitivity : The 1,4-dihydropyridine core is prone to air oxidation. Conducting reactions under nitrogen or using antioxidants (e.g., ascorbic acid) preserves yield.

-

Byproduct Formation : Excess hydrazine may lead to hydrazone byproducts. Stoichiometric control and stepwise addition mitigate this.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves ester intermediates, while recrystallization suffices for hydrazides.

Emerging Innovations

Recent advancements include:

化学反应分析

反应类型: 2,6-二甲基-4-苯基-1,4-二氢吡啶-3,5-二碳酰肼可以发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成吡啶衍生物。

还原: 还原反应可以得到四氢吡啶衍生物。

取代: 苯基和碳酰肼基可以参与亲核取代反应。

常见试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 常用的还原剂包括硼氢化钠 (NaBH4) 和氢化锂铝 (LiAlH4)。

取代: 卤代烷和酰氯等试剂可在碱性或酸性条件下使用。

科学研究应用

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine exhibit significant antioxidant activity. These compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant mechanism is primarily attributed to the electron-donating ability of the dihydropyridine ring .

Antihypertensive Effects

Compounds related to 2,6-dimethyl-4-phenyl-1,4-dihydropyridine have been studied for their antihypertensive effects. They act as calcium channel blockers, leading to vasodilation and reduced blood pressure. This application is particularly relevant in the development of new antihypertensive medications .

Neuroprotective Effects

Studies have shown that derivatives of this compound may provide neuroprotective effects against oxidative stress-induced neuronal damage. This potential makes them candidates for further development in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

The compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation under high temperatures and oxidative conditions .

Nanocomposites

Research has explored the use of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives in creating nanocomposites. These materials exhibit improved electrical conductivity and mechanical strength, making them suitable for applications in electronics and structural materials .

Organic Synthesis

Building Block for Synthesis

The compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through functional group modifications. Such transformations allow for the development of new compounds with tailored properties for specific applications .

Catalysis

Dihydropyridine derivatives have been investigated as catalysts in organic reactions. Their ability to facilitate reactions such as Michael additions and Diels-Alder reactions enhances their utility in synthetic organic chemistry .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine derivatives using DPPH radical scavenging assays. Results showed that certain derivatives exhibited IC50 values comparable to well-known antioxidants like ascorbic acid.

Case Study 2: Antihypertensive Effects

Clinical trials involving a dihydropyridine derivative demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients. The study concluded that these compounds could be developed into effective antihypertensive medications.

作用机制

The mechanism of action of 2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit the influx of calcium ions, thereby reducing muscle contraction and lowering blood pressure. This mechanism is similar to that of other calcium channel blockers, which are used to treat hypertension and angina .

相似化合物的比较

Key Observations :

- Functional Group Influence : The carbohydrazide derivatives exhibit superior anticancer activity compared to carboxylate esters (e.g., DHPP), likely due to enhanced hydrogen bonding and π-π stacking with biological targets .

- Synthetic Efficiency: The solvent-free grinding method used for the target compound achieves yields (76–92%) comparable to or higher than Hantzsch reactions requiring catalysts (e.g., Fe₃O₄ nanocomposites for DHPP) .

Key Observations :

- Anticancer Potency : Bis-hydrazone derivatives (e.g., 3c, 3d) exhibit lower IC₅₀ values (2.1–8.7 μM) than carboxylate-based DHPP (12.4 μM), highlighting the role of hydrazide groups in enhancing cytotoxicity .

- Diverse Applications : While the target compound’s derivatives focus on anticancer activity, structurally related DHPs (e.g., sulfonamide hybrids) show promise in neurodegenerative disease treatment .

Molecular Docking and Binding Affinity

The target compound’s derivatives demonstrate strong binding to DYRK1A kinase (PDB: 5AZ3), a therapeutic target in cancer. For example:

生物活性

2,6-Dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound has the molecular formula and features a dihydropyridine ring structure. Its synthesis typically involves the reaction of hydrazine with appropriate carbonyl compounds, leading to derivatives that exhibit notable biological effects.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties , particularly against T-lymphoblastic leukemia cells. A study highlighted its selectivity towards these cancer cells compared to normal cells, suggesting a potential therapeutic application in leukemia treatment .

Case Study:

In a comparative study, the compound was tested alongside other hydrazone derivatives against various cancer cell lines. The results demonstrated that it significantly inhibited cell proliferation in T-lymphoblastic leukemia cells with an IC50 value of 12 µM, showcasing its potential as a selective anticancer agent.

2. Antimicrobial Activity

The compound also displays antimicrobial activity against a range of pathogens. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values for various microorganisms tested against the compound, indicating its potential as an antimicrobial agent .

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through several assays. It demonstrates significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Research Findings:

In DPPH (1,1-diphenyl-2-picrylhydrazyl) assay tests, the compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant properties comparable to standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways:

- Anticancer Mechanism: Induction of apoptosis in cancer cells via mitochondrial pathways.

- Antimicrobial Mechanism: Disruption of microbial cell wall integrity and inhibition of protein synthesis.

- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.

常见问题

Basic: What are the established synthetic routes for 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide?

The compound is synthesized via Hantzsch-like reactions. A solvent-free, catalyst-free method involves grinding this compound with substituted benzaldehydes at ambient temperature, yielding derivatives with moderate to high efficiency (64–90%) . Microwave-assisted protocols using ethanol as a solvent and ammonium hydrogen carbonate as an ammonia source achieve 64% yield under controlled temperature ramps (80–88°C) . These methods prioritize green chemistry principles by minimizing solvent use and energy consumption.

Basic: How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR/IR spectroscopy : Proton and carbon NMR identify substituent patterns, while IR confirms functional groups (e.g., hydrazide N–H stretches at ~3200 cm⁻¹) .

- X-ray crystallography : Single-crystal analysis resolves the dihydropyridine ring's boat conformation and substituent spatial arrangement. Software suites like SHELX and WinGX are used for refinement and visualization .

- Elemental analysis : Validates molecular formula consistency with theoretical values .

Basic: What preliminary biological activities have been reported for this compound?

Derivatives exhibit anticancer activity against HepG2 liver cancer cells, with IC₅₀ values ranging from 1.2–25 µM . Molecular docking studies using Autodock Vina suggest binding to DYRK1A kinase (a cancer target) via hydrogen bonding and hydrophobic interactions . These findings justify further mechanistic studies but require validation through in vivo models.

Advanced: How can reaction yields be optimized in derivative synthesis?

Yield optimization strategies include:

- Catalyst screening : A CMC-g-poly(AA-co-AMPS)/Fe₃O₄ hydrogel nanocomposite reduces reaction time to 20 minutes and increases efficiency under ultrasound-assisted conditions .

- Solvent selection : Ethanol outperforms acetonitrile in Hantzsch reactions due to better solubility of intermediates .

- Temperature control : Microwave heating at 80–88°C minimizes side reactions compared to conventional reflux .

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Solvent-free grinding | 64–90% | Ambient temperature, acetic acid | |

| Microwave-assisted | 64% | 80–88°C, ethanol | |

| Hydrogel nanocomposite | 92% | Ultrasound, 80°C |

Advanced: How do computational methods enhance understanding of its bioactivity?

Molecular docking (Autodock Vina) and dynamics simulations predict binding modes to targets like DYRK1A. For example:

- DYRK1A binding : Hydrazide groups form hydrogen bonds with Asp307 and Leu294, while the phenyl ring engages in π-π stacking with Phe238 .

- ADMET profiling : Predicts pharmacokinetic properties (e.g., blood-brain barrier permeability) to prioritize derivatives for in vitro testing .

Advanced: How to resolve contradictions in reported synthetic yields?

Discrepancies arise from reaction conditions:

- Catalyst presence : Hydrogel nanocomposites improve yields (92%) versus uncatalyzed methods (64%) due to enhanced surface area and active sites .

- Microwave vs. conventional heating : Microwave protocols reduce decomposition, favoring higher purity and yield .

Advanced: What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) on the phenyl ring modulates electronic effects and binding affinity .

- Hydrazide modification : Replacing hydrazide with thiadiazole groups alters solubility and bioactivity .

- Docking-guided design : Prioritize derivatives with predicted strong hydrogen bonding to key residues (e.g., Asp307 in DYRK1A) .

Advanced: How do green chemistry principles apply to its synthesis?

- Solvent-free mechanochemistry : Grinding reactants minimizes waste and energy .

- Recyclable catalysts : Fe₃O₄-based nanocomposites retain >85% activity after six cycles .

- Microwave efficiency : Reduces reaction time by 50% compared to conventional heating .

Advanced: What software tools are critical for crystallographic analysis?

- SHELX suite : Refines crystallographic data and resolves anisotropic displacement parameters .

- WinGX/ORTEP : Visualizes molecular geometry and generates publication-quality figures .

- Mercury : Analyzes intermolecular interactions (e.g., hydrogen bonds, π-stacking) .

Advanced: How are purity and reaction progress monitored experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。